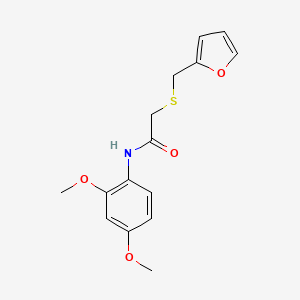

N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide

Beschreibung

N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a synthetic organic compound featuring a thioacetamide backbone substituted with a 2,4-dimethoxyphenyl amide group and a furan-2-ylmethyl thioether moiety. This structure combines electron-rich aromatic systems (methoxy and furan groups) with a sulfur-containing linkage, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-18-11-5-6-13(14(8-11)19-2)16-15(17)10-21-9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXUUPKFZRMYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 2-furanmethanethiol with an appropriate acylating agent to form the thioether intermediate.

Acetamide formation: The intermediate is then reacted with 2,4-dimethoxyaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage undergoes nucleophilic displacement under specific conditions:

Oxidation Reactions

The thioether group oxidizes selectively to sulfoxide or sulfone derivatives:

| Oxidation State | Reagents | Conditions | Products | Selectivity |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%), CH₂Cl₂, 0°C | 2–4 hours | (Furan-2-ylmethyl)sulfinylacetamide derivative | Controlled stoichiometry prevents overoxidation. |

| Sulfone | m-CPBA, CH₃COOH, 50°C | 6–8 hours | (Furan-2-ylmethyl)sulfonylacetamide derivative | Complete conversion requires excess oxidant. |

Hydrolysis of the Acetamide Group

The acetamide functionality hydrolyzes under acidic or basic conditions:

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes regioselective electrophilic attacks:

| Reaction | Reagents | Position | Products | Directing Effects |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 3-Nitro-N-(2,4-dimethoxyphenyl) derivative | Methoxy groups activate ring. |

| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to -S- | 5-Sulfo-N-(2,4-dimethoxyphenyl) derivative | Thioether moderately deactivates. |

Furan Ring Participation

The furan moiety engages in cycloaddition and electrophilic reactions:

| Reaction Type | Reagents/Conditions | Products | Stereochemistry |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Toluene, 110°C | Endo-adduct with bicyclic oxanorbornene system | Reversible under thermal conditions. |

| Electrophilic Addition | Br₂ (1 equiv), CHCl₃, −10°C | 5-Bromo-furan-2-ylmethyl thioacetamide | Bromination occurs at C5 of furan. |

Functional Group Interactions

Competitive reactivity between groups influences product distribution:

Stability Under Synthetic Conditions

Key degradation pathways include:

-

Photodegradation : Thioether oxidizes to sulfoxide upon UV exposure (λ = 254 nm) in methanol.

-

Thermal Rearrangement : At >150°C, furan ring opens to form conjugated dienes.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities, making it a subject of interest for drug development:

- Anticancer Activity : Research indicates that derivatives of compounds similar to N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

- Antimicrobial Properties : Compounds containing furan rings are known for their antimicrobial activities. The presence of the furan moiety in the structure enhances the compound's ability to combat various bacterial and fungal strains, which is crucial for developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties. They could potentially be used in treating neurodegenerative diseases like Alzheimer's by inhibiting amyloid-beta aggregation, a hallmark of the disease .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and thioether groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Positioning : The 2,4-dimethoxy substitution on the phenyl group in the target compound may enhance solubility compared to 3,4-dimethoxy analogs (e.g., Epirimil) due to reduced steric hindrance .

- Sulfur Linkage : The thioether group in the target compound is structurally simpler than thiadiazole (compound 13) or pyrimidinyl-thioether (Epirimil) systems, which may reduce synthetic complexity .

Key Observations :

- Yield Trends : Furan-containing compounds (e.g., compound 15, 62% yield) often exhibit moderate-to-high synthesis efficiency, suggesting the target compound could be similarly accessible .

- Spectral Signatures : The carbonyl stretch (~1650–1680 cm⁻¹ in IR) and aromatic proton shifts in NMR are consistent across thioacetamide derivatives, aiding structural validation .

Table 3: Reported Activities of Structural Analogs

Key Observations :

- Anticonvulsant Potential: The 2,4-dimethoxy and furan groups in the target compound may synergize for CNS activity, akin to Epirimil’s 3,4-dimethoxy/pyrimidine scaffold .

- Antimicrobial Prospects : Thioacetamide derivatives with sulfonamide groups (e.g., compound 11) show antimicrobial effects, suggesting the target’s sulfur linkage could be leveraged similarly .

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 2,4-dimethoxyphenyl moiety linked to a furan-2-ylmethyl thio group through an acetamide functional group. The synthesis typically involves the reaction of appropriate thiol derivatives with acetamides, utilizing standard organic synthesis techniques such as reflux and purification by crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing furan and thiadiazole rings have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation

A study conducted by researchers at the National Research Center in Cairo evaluated the anticancer activity of several derivatives including those similar to this compound. The results indicated that compounds with furan and thiadiazole structures showed promising activity against human liver carcinoma cells. The IC50 values for these compounds were notably low, suggesting strong inhibitory effects on cancer cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 (liver carcinoma) | 5.0 |

| Compound B | MCF-7 (breast cancer) | 3.5 |

| This compound | Various | TBD |

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance or diminish biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of related thiazole and thiadiazole derivatives, revealing significant antibacterial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 50 | This compound |

| Escherichia coli | 100 | This compound |

Structure Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups such as methoxy groups on the aromatic ring significantly influences the biological activity of these compounds. The positioning and nature of substituents play a crucial role in enhancing their efficacy against targeted biological pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution for thioether formation and amide coupling. Key parameters include:

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require monitoring to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

- Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) can improve amide bond formation efficiency .

- Purification often employs column chromatography or recrystallization to isolate high-purity product (>95%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify methoxy, furan, and thioacetamide groups. Aromatic protons in the 2,4-dimethoxyphenyl ring appear as distinct singlets (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~363.1) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H in thioether) validate functional groups .

Q. How do the methoxy and furan groups influence the compound’s physicochemical and biological properties?

- Methoxy groups : Enhance solubility in polar solvents and stabilize π-π interactions with aromatic residues in biological targets .

- Furan moiety : Contributes to electron-rich regions, enabling potential interactions with enzymes (e.g., cytochrome P450) or DNA via intercalation .

- Empirical studies suggest these groups improve bioavailability compared to non-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioacetamide group in derivatization or biological assays?

- The thioacetamide sulfur can undergo oxidation to sulfoxide/sulfone derivatives under controlled conditions (e.g., H2O2/acetic acid), altering electronic properties and target affinity .

- In biological systems, the thioether may act as a hydrogen bond acceptor or participate in redox reactions, impacting enzymatic inhibition (e.g., kinase or protease assays) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case example : Discrepancies in antimicrobial IC50 values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Use orthogonal assays (e.g., time-kill kinetics) and standardized protocols (CLSI guidelines) to validate results .

- Data normalization : Account for variables like serum protein binding or solvent effects (DMSO >1% can inhibit bacterial growth) .

Q. What strategies are effective for studying multi-target interactions of this compound in complex biological systems?

- Proteomic profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .

- Molecular docking : Prioritize targets like tyrosine kinases or G-protein-coupled receptors (GPCRs) based on structural similarity to known ligands .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for phase I metabolism (e.g., CYP450-mediated oxidation) .

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) to predict glucuronidation rates .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?

- Systematic substitution : Replace the furan with thiophene or pyrrole to assess heterocycle effects on target binding .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.